molecular formula C16H16N4O B2505455 N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)propanamide CAS No. 847387-66-0

N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)propanamide

Cat. No.: B2505455
CAS No.: 847387-66-0
M. Wt: 280.331
InChI Key: MKVZPNCHUDUZDT-UHFFFAOYSA-N
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Description

N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)propanamide is a compound that belongs to the class of imidazo[1,2-a]pyrimidine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes an imidazo[1,2-a]pyrimidine core, which is a fused heterocyclic system, and a propanamide group attached to a methylphenyl ring.

Biochemical Analysis

Biochemical Properties

N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)propanamide plays a crucial role in biochemical reactions, particularly as an inhibitor of the cyclooxygenase-2 (COX-2) enzyme . This enzyme is responsible for the biosynthesis of prostaglandins, which are mediators of inflammation and pain. By inhibiting COX-2, this compound reduces the production of pro-inflammatory prostaglandins, thereby exerting anti-inflammatory effects. Additionally, this compound interacts with various proteins and biomolecules involved in the inflammatory response, further enhancing its therapeutic potential .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. In cancer cells, this compound inhibits cell proliferation and induces apoptosis, thereby reducing tumor growth . It also modulates cell signaling pathways, such as the NF-κB pathway, which plays a key role in inflammation and immune response. Furthermore, this compound influences gene expression by regulating the transcription of genes involved in inflammation and cell survival .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with the COX-2 enzyme. This compound fits into the active site of COX-2, thereby inhibiting its enzymatic activity and reducing the production of pro-inflammatory prostaglandins . Additionally, this compound may interact with other biomolecules, such as transcription factors and signaling proteins, to modulate gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that this compound maintains its anti-inflammatory and anticancer effects, suggesting its potential for sustained therapeutic use .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low to moderate doses, this compound effectively reduces inflammation and tumor growth without causing significant adverse effects . At high doses, this compound may exhibit toxic effects, including hepatotoxicity and gastrointestinal disturbances . These findings highlight the importance of optimizing dosage regimens for safe and effective therapeutic use.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to inflammation and cancer . This compound interacts with enzymes such as COX-2 and other metabolic enzymes, influencing metabolic flux and metabolite levels. By modulating these pathways, this compound exerts its therapeutic effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it can exert its effects. The compound’s distribution is influenced by factors such as tissue permeability and binding affinity to cellular components .

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function . This compound is directed to particular compartments or organelles through targeting signals and post-translational modifications. Its localization to sites of inflammation or tumor growth enhances its therapeutic efficacy by ensuring its presence at the site of action .

Preparation Methods

The synthesis of N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)propanamide can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyrimidine with an appropriate aldehyde to form the imidazo[1,2-a]pyrimidine core. This intermediate can then be further functionalized through a series of reactions, including alkylation and acylation, to introduce the propanamide group and the methylphenyl ring . Industrial production methods often involve multicomponent reactions and the use of catalysts to improve yield and efficiency .

Chemical Reactions Analysis

N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the imidazo[1,2-a]pyrimidine core or the methylphenyl ring are replaced by other groups.

    Common Reagents and Conditions: Typical reagents include acids, bases, and transition metal catalysts. .

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Properties

IUPAC Name

N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O/c1-3-15(21)18-13-9-12(6-5-11(13)2)14-10-20-8-4-7-17-16(20)19-14/h4-10H,3H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKVZPNCHUDUZDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C(C=CC(=C1)C2=CN3C=CC=NC3=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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